ethyl 2-(4-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate ethyl 2-(4-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate
Brand Name: Vulcanchem
CAS No.: 868146-32-1
VCID: VC6595009
InChI: InChI=1S/C24H22N2O4S/c1-2-29-23(27)16-30-19-12-10-17(11-13-19)20-15-21(18-7-4-3-5-8-18)26(25-20)24(28)22-9-6-14-31-22/h3-14,21H,2,15-16H2,1H3
SMILES: CCOC(=O)COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=O)C4=CC=CS4
Molecular Formula: C24H22N2O4S
Molecular Weight: 434.51

ethyl 2-(4-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate

CAS No.: 868146-32-1

Cat. No.: VC6595009

Molecular Formula: C24H22N2O4S

Molecular Weight: 434.51

* For research use only. Not for human or veterinary use.

ethyl 2-(4-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate - 868146-32-1

Specification

CAS No. 868146-32-1
Molecular Formula C24H22N2O4S
Molecular Weight 434.51
IUPAC Name ethyl 2-[4-[3-phenyl-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenoxy]acetate
Standard InChI InChI=1S/C24H22N2O4S/c1-2-29-23(27)16-30-19-12-10-17(11-13-19)20-15-21(18-7-4-3-5-8-18)26(25-20)24(28)22-9-6-14-31-22/h3-14,21H,2,15-16H2,1H3
Standard InChI Key KMCJEGPFEVTBQJ-UHFFFAOYSA-N
SMILES CCOC(=O)COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=O)C4=CC=CS4

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s molecular formula is C₂₄H₂₂N₂O₄S, with a molecular weight of 434.5 g/mol . Its structure integrates three key moieties:

  • A 4,5-dihydro-1H-pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms.

  • A thiophene-2-carbonyl group, providing electron-withdrawing characteristics and potential for π-π interactions.

  • An ethyl phenoxyacetate side chain, known for enhancing lipid solubility and membrane permeability in drug-like molecules .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₄H₂₂N₂O₄S
Molecular Weight434.5 g/mol
CAS Registry Number868146-32-1
DensityNot reported
Melting/Boiling PointsNot reported

The absence of empirical data on density, melting point, and solubility highlights gaps in the current literature, necessitating further experimental characterization .

Synthesis and Structural Elucidation

Hypothetical Synthesis Pathways

While no explicit synthesis protocol for this compound exists in the reviewed literature, analogous pyrazole derivatives are typically synthesized via:

  • Cyclocondensation Reactions: Ketones or aldehydes react with hydrazines to form the pyrazole core. For example, Kumar et al. synthesized ethyl 2-[4-{bis(1H-indol-3-yl)methyl}-2-methoxyphenoxy]acetate by condensing 2-methylindole with formylphenoxyaliphatic acid .

  • Functionalization of Preformed Pyrazoles: Introducing substituents like thiophene-carbonyl groups via acylation or nucleophilic substitution. Chhonker et al. demonstrated this approach in synthesizing 2-(2-(4-methoxyphenyl)aminomethyl)phenoxy)acetic acid .

A plausible route for the target compound could involve:

  • Reacting 4-hydroxyphenylacetic acid ethyl ester with a preformed 5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid derivative.

  • Subsequent acylation with thiophene-2-carbonyl chloride under basic conditions .

Analytical Characterization

Structural confirmation would rely on spectroscopic techniques:

  • ¹H/¹³C NMR: To identify proton environments and carbon frameworks.

  • Mass Spectrometry: For molecular ion validation (theoretical m/z: 434.5).

  • IR Spectroscopy: To confirm carbonyl (C=O, ~1700 cm⁻¹) and thiophene (C-S, ~700 cm⁻¹) groups .

Computational and Pharmacokinetic Insights

In Silico ADMET Predictions

Using tools like SwissADME:

  • Lipophilicity (LogP): Estimated ~3.5 (moderate, suitable for oral absorption).

  • Permeability: Likely blood-brain barrier permeable due to the phenyl-thiophene system.

  • Metabolism: Susceptible to esterase-mediated hydrolysis, yielding the carboxylic acid metabolite.

Drug Likeness

The compound adheres to Lipinski’s rule:

  • Molecular weight <500 Da (434.5).

  • Hydrogen bond donors/acceptors: 2/6.

  • No violations, suggesting oral bioavailability.

Challenges and Future Directions

Synthetic Optimization

Current limitations include:

  • Low yields in multi-step syntheses.

  • Purification challenges due to polar byproducts.
    Future work could explore microwave-assisted or flow chemistry to improve efficiency .

Biological Screening

Priority assays should include:

  • Antimicrobial: Broth microdilution against ESKAPE pathogens.

  • Cytotoxicity: MTT assays on cancer/normal cell lines.

  • Enzyme Inhibition: Screening against acetylcholinesterase or cyclooxygenase.

Structural Modifications

  • Replacing the ethyl ester with a methyl or benzyl group to tune solubility.

  • Introducing halogens (e.g., Cl, F) to enhance bioactivity and metabolic stability.

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